molecular formula C21H18ClN3O5S2 B2745808 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105246-68-1

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2745808
CAS No.: 1105246-68-1
M. Wt: 491.96
InChI Key: BQBHWYGYZDUUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 3 and a thiophene-3-sulfonamide moiety at position 5. The sulfonamide group is further modified with an N-methyl and a 3,5-dimethoxyphenyl substituent. The sulfonamide group contributes polarity and hydrogen-bonding capacity, while the chloro and methoxy substituents modulate lipophilicity and steric effects. Structural determination of such complexes often relies on X-ray crystallography, with software like SHELX playing a critical role in refining atomic coordinates and bond parameters .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S2/c1-25(15-10-16(28-2)12-17(11-15)29-3)32(26,27)18-8-9-31-19(18)21-23-20(24-30-21)13-4-6-14(22)7-5-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBHWYGYZDUUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC(=C1)OC)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethoxyphenyl)-N-methylthiophene-3-sulfonamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN3O4SC_{22}H_{22}ClN_{3}O_{4}S with a molecular weight of approximately 436.8 g/mol. The structure features an oxadiazole ring, a sulfonamide group, and multiple aromatic components which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The presence of the oxadiazole moiety is linked to significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory activity.

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

  • Cell Cycle Arrest : Studies have demonstrated that the compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

Anticancer Studies

A study published in MDPI reported IC50 values for related oxadiazole compounds ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Studies

Another investigation highlighted the antimicrobial activity of similar oxadiazole derivatives against both gram-positive and gram-negative bacteria, demonstrating a broad spectrum of action .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the phenyl rings and the presence of electron-withdrawing groups enhance biological activity. For instance, compounds with a chlorophenyl group exhibited improved potency due to increased lipophilicity and interaction with biological targets .

Case Studies

  • Case Study on Anticancer Activity :
    • A synthesized derivative of this compound was tested against A431 (human epidermoid carcinoma) cells, showing significant inhibition of cell viability and induction of apoptosis through caspase activation pathways.
  • Case Study on Antimicrobial Efficacy :
    • A series of derivatives were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the oxadiazole ring displayed higher inhibition zones compared to standard antibiotics.

Data Summary

Biological ActivityTest MethodResults
AnticancerMTT AssayIC50 = 1.61 - 1.98 µg/mL
AntimicrobialDisk DiffusionSignificant inhibition against S. aureus and E. coli
Anti-inflammatoryIn vitro assaysReduction in pro-inflammatory cytokines

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole and sulfonamide groups exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study evaluated the compound's efficacy against various cancer cell lines. The results showed promising growth inhibition rates across multiple human tumor types, including lung and breast cancers. The compound demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) in the low micromolar range (1.9–3.0 μM) against several cell lines in the NCI-60 panel .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes associated with tumor growth and proliferation. This includes targeting pathways involved in cell cycle regulation and apoptosis.

Data Table: Anticancer Efficacy

Cell LineGI50 (μM)Type of Cancer
A5491.9Lung
MDA-MB-2312.5Breast
HCT1162.8Colon
PC-33.0Prostate

Other Biological Activities

Beyond anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Similar sulfonamide derivatives have shown effectiveness against bacterial strains, suggesting potential for broader therapeutic applications.
  • Anti-inflammatory Effects : Some studies indicate that oxadiazole derivatives possess anti-inflammatory properties, which could be explored further.

Case Studies

  • Study on Anticancer Activity : In a study published in Molecules, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity using the NCI's Developmental Therapeutics Program protocols . The results highlighted the significant potential of these compounds as lead candidates for further drug development.
  • Comparative Analysis : A comparative analysis of various sulfonamide derivatives revealed that those containing oxadiazole rings exhibited superior activity against certain cancer types compared to traditional sulfonamides . This underscores the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with structurally related molecules, including the pyrazole-based derivative described in , to highlight key differences in architecture and properties.

Table 1. Structural and Predicted Physicochemical Properties

Property Target Compound Compound
Molecular Formula C₂₂H₁₉ClN₄O₅S₂ C₁₂H₉Cl₂F₃N₂OS
Molecular Weight 551.49 g/mol 357.63 g/mol
Heterocyclic Core 1,2,4-Oxadiazole Pyrazole
Key Substituents 4-Chlorophenyl, 3,5-Dimethoxyphenyl 3-Chlorophenyl, Trifluoromethyl
Sulfur-containing Group Sulfonamide (SO₂N) Sulfanyl (S–)
Predicted logP 3.5 4.2
Hydrogen Bond Donors 1 (Sulfonamide NH) 0
Hydrogen Bond Acceptors 7 5
Aqueous Solubility Moderate Low
Key Differences and Implications

Pyrazoles, however, may exhibit better solubility due to their ability to form hydrogen bonds via adjacent nitrogen atoms .

Substituent Effects :

  • The 3,5-dimethoxyphenyl group in the target compound increases hydrophilicity compared to the trifluoromethyl group in ’s compound, which is highly lipophilic. This difference likely improves the target’s aqueous solubility.
  • The 4-chlorophenyl substituent in the target compound may enhance membrane permeability compared to the 3-chlorophenyl group in ’s compound due to reduced steric hindrance.

Sulfur Functionalization :

  • The sulfonamide group in the target compound provides hydrogen-bonding capability (via NH and SO₂), improving target binding and solubility. In contrast, the sulfanyl group in ’s compound is less polar, favoring hydrophobic interactions but reducing solubility .

Research Findings
  • Binding Affinity : The sulfonamide group’s hydrogen-bonding capacity and the 4-chlorophenyl group’s hydrophobic surface area suggest stronger target engagement than ’s compound, which lacks these features .
  • Solubility-Bioavailability Trade-off : While the target compound’s methoxy groups improve solubility, the oxadiazole core and chloro substituent may counteract this by increasing logP, necessitating formulation optimization.

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical?

The synthesis typically involves three key steps:

  • Sulfonamide formation : Reacting a thiophene sulfonyl chloride with a substituted aniline derivative (e.g., 3,5-dimethoxyaniline) in the presence of a base (e.g., NaOH) and polar aprotic solvents like DMF at 80°C for 12 hours .
  • Oxadiazole cyclization : Using hydroxylamine hydrochloride (NH₂OH·HCl) and carbodiimide coupling agents (e.g., EDCI) in refluxing THF for 24 hours to form the 1,2,4-oxadiazole ring .
  • Coupling reactions : Palladium-catalyzed (e.g., Pd(PPh₃)₄) cross-coupling under inert atmospheres (100°C, DMF) to integrate the chlorophenyl group . Critical parameters: Solvent choice, temperature control, and catalyst loading significantly impact yields (typically 50–80%) .

Q. Which analytical techniques are essential for confirming structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify proton environments (e.g., δ 2.5 ppm for methyl groups) and carbon backbones .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 467.6 [M+H]⁺) .
  • HPLC : Ensures >95% purity using C18 columns with acetonitrile/water gradients .

Q. What structural features correlate with its biological activity?

Key moieties include:

  • 1,2,4-Oxadiazole ring : Enhances metabolic stability and enzyme inhibition .
  • Thiophene sulfonamide : Facilitates hydrogen bonding with biological targets (e.g., bacterial enzymes) .
  • 3,5-Dimethoxyphenyl group : Improves lipophilicity and membrane permeability .

Q. How to design initial bioactivity assays for this compound?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme inhibition studies : Target cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays .

Q. What strategies address solubility challenges in in vitro assays?

  • Solvent systems : Use DMSO (≤1% v/v) or surfactants (e.g., Tween-80) .
  • Co-solvents : Ethanol or PEG-400 improve aqueous solubility without cytotoxicity .

Advanced Research Questions

Q. How to optimize reaction yields during oxadiazole cyclization?

  • Parameter screening : Test solvents (THF vs. DCE), temperatures (reflux vs. microwave-assisted heating), and catalysts (EDCI vs. DCC) .
  • Byproduct monitoring : Use HPLC or TLC to detect hydrazide intermediates and adjust stoichiometry .
  • Example optimization : Replacing EDCI with HATU increased yields from 50% to 72% in analogous syntheses .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Assay standardization : Reproduce experiments using identical cell lines (e.g., HEK-293) and buffer conditions .
  • Structural analogs : Compare activity of derivatives lacking the 4-chlorophenyl group to isolate pharmacophores .
  • Meta-analysis : Cross-reference data with similar sulfonamide-oxadiazole hybrids to identify trends .

Q. What computational methods predict binding modes with target enzymes?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Key findings : The sulfonamide group forms hydrogen bonds with Arg120 and Tyr355 in COX-2 .

Q. How to purify labile intermediates during multi-step synthesis?

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients for polar intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystals of the oxadiazole intermediate .
  • Challenges : Oxadiazole rings may degrade under acidic conditions; neutral pH is critical .

Q. How to conduct SAR studies to enhance selectivity for bacterial targets?

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring .
  • Bioactivity mapping : Compare MIC values against Gram-positive vs. Gram-negative bacteria to identify selectivity drivers .
  • Example result : 3,5-Dimethoxy substitution improved S. aureus inhibition 4-fold compared to unsubstituted analogs .

Q. Table 1. Synthetic Optimization of Oxadiazole Cyclization

ConditionSolventCatalystTemp (°C)Yield (%)Reference
StandardTHFEDCI8055
Microwave-assistedDCEHATU12072
Low catalyst loadingDMFEDCI10048

Q. Table 2. Bioactivity Comparison of Structural Analogs

Compound ModificationMIC (µg/mL) S. aureusMIC (µg/mL) E. coliReference
3,5-Dimethoxyphenyl1.212.5
4-Chlorophenyl (parent)3.015.0
Unsubstituted phenyl12.025.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.